molecular formula C13H9NO2S B8433355 5-(2-Thenoyl)oxindole

5-(2-Thenoyl)oxindole

Cat. No.: B8433355
M. Wt: 243.28 g/mol
InChI Key: DJUVRTVJSHICLO-UHFFFAOYSA-N
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Description

5-(2-Thenoyl)oxindole is an oxindole derivative substituted at the 5-position with a 2-thenoyl (2-thiophenecarbonyl) group. Oxindole, a bicyclic structure comprising a benzene ring fused to a pyrrolidin-2-one moiety, serves as a core scaffold in medicinal chemistry due to its versatility in drug design.

Properties

Molecular Formula

C13H9NO2S

Molecular Weight

243.28 g/mol

IUPAC Name

5-(thiophene-2-carbonyl)-1,3-dihydroindol-2-one

InChI

InChI=1S/C13H9NO2S/c15-12-7-9-6-8(3-4-10(9)14-12)13(16)11-2-1-5-17-11/h1-6H,7H2,(H,14,15)

InChI Key

DJUVRTVJSHICLO-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)C(=O)C3=CC=CS3)NC1=O

Origin of Product

United States

Scientific Research Applications

Biological Activities

5-(2-Thenoyl)oxindole exhibits a range of biological activities, making it a compound of interest in medicinal chemistry:

  • Antimicrobial Activity : Studies have shown that oxindole derivatives can possess significant antibacterial properties. For instance, compounds structurally related to this compound have been evaluated against various pathogens, demonstrating effectiveness against strains such as Staphylococcus aureus and Escherichia coli .
  • Antioxidant Properties : The antioxidant capacity of oxindoles has been documented, with this compound showing potential in scavenging free radicals, which may contribute to its therapeutic effects .
  • Anticancer Potential : Research indicates that oxindole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific interactions of this compound with cancer-related molecular targets are under investigation .

Antimicrobial Studies

A study assessing the antimicrobial efficacy of various oxindole derivatives found that compounds similar to this compound exhibited significant inhibition against several bacterial strains. The minimum inhibitory concentrations (MICs) were determined using standard agar diffusion methods, revealing promising results that warrant further exploration .

Antioxidant Activity Assessment

In vitro assays utilizing DPPH (2,2-diphenyl-1-picrylhydrazyl) demonstrated that derivatives like this compound possess notable radical scavenging abilities. Such properties are crucial for developing therapeutic agents aimed at oxidative stress-related conditions .

Comparative Analysis with Related Compounds

To highlight the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

Compound NameStructureUnique Features
5-Chloro-3-(2-thiophenyl)-2-oxindoleContains a thiophenyl groupExhibits distinct electronic properties
3-(2-Furoyl)-2-oxindoleContains a furoyl groupDisplays different solubility and reactivity
5-Fluoro-3-methyl-1,3-dihydrooxindoleFluorinated derivativePotentially enhanced metabolic stability
5-Chloro-3-(2-furanoyl)-2-oxindoleContains a furanoyl groupMay exhibit unique interactions with biological targets

The specific substitution pattern in this compound enhances its biological activity compared to other oxindoles, indicating its potential as a lead compound for drug development.

Chemical Reactions Analysis

Acylation of 2-Oxindole Precursors

5-(2-Thenoyl)oxindoles are typically synthesized via nucleophilic acyl substitution or condensation reactions :

  • Reagents : 2-Oxindole derivatives react with 2-thenoyl chloride or ethyl 2-thenoate under basic conditions (e.g., triethylamine, pyridine) in solvents like dichloromethane or toluene .

  • Example :

    • 5-Fluoro-3-(2-thenoyl)-2-oxindole is prepared by reacting 5-fluoro-2-oxindole with ethyl 2-thenoate in toluene, yielding 26% product after recrystallization (m.p. 200–203°C) .

CompoundReactantsConditionsYieldMelting Point (°C)Source
5-Chloro-3-(2-thenoyl)-2-oxindole5-Chloro-2-oxindole + ethyl 2-thenoateBase (pyridine), toluene, reflux36%190.5–192
5-Fluoro-3-(2-thenoyl)-2-oxindole5-Fluoro-2-oxindole + ethyl 2-thenoateBase (pyridine), toluene, reflux26%200–203

Post-Synthetic Modifications

  • Hydrogenolysis : Thioether intermediates (e.g., 5-fluoro-3-methylthio-2-oxindole) are treated with Raney nickel in ethanol to remove sulfur groups, yielding unsubstituted oxindoles .

Acylation Pathway

  • Activation : The 2-thenoyl group is introduced via acid chloride or ester intermediates.

  • Nucleophilic Attack : The enolate form of 2-oxindole attacks the electrophilic carbonyl carbon of the thenoyl reagent.

  • Deprotonation : Base-mediated deprotonation stabilizes the intermediate.

Critical Factors :

  • Solvent Choice : Polar aprotic solvents (e.g., dichloromethane) enhance reaction rates .

  • Temperature : Reactions often proceed at reflux (e.g., 80°C in toluene) .

Spectroscopic Analysis

  • 1H NMR : Key signals include aromatic protons (δ 7.2–8.1 ppm for thiophene and oxindole rings) and carbonyl resonances (δ 165–170 ppm in 13C NMR ) .

  • Mass Spectrometry : Molecular ion peaks ([M+H]+) align with calculated molecular weights (e.g., m/z 275 for 5-fluoro-3-(2-thenoyl)-2-oxindole) .

Purification Techniques

  • Recrystallization : Products are purified using ethanol or acetone/water mixtures .

  • Chromatography : Flash silica gel chromatography isolates intermediates (e.g., 3-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)indolin-2-one) .

Anticancer Activity

  • Compound 3g (a 5-fluoro-2-oxindole-thiazole derivative) exhibits GI >70% against 8 cancer types, including breast (T-47D: GI = 96.17%) and lung (HOP-92: GI = 95.95%) .

  • Mechanism : Inhibition of VEGFR2 via hydrogen bonding with Cys919 and hydrophobic interactions .

Antiglaucoma Potential

  • 5-Amino-2-oxindole derivatives reduce intraocular pressure by 24% in rabbits, outperforming timolol (18%) .

Stability and Reactivity

  • Thermal Stability : Derivatives remain stable up to 200°C (DSC/TGA data) .

  • Hydrolytic Sensitivity : Acidic/basic conditions may cleave the thenoyl group, necessitating anhydrous synthesis .

Comparison with Similar Compounds

Comparison with Similar Oxindole Derivatives

Structural and Functional Group Analysis

Table 1: Key Oxindole Derivatives and Their Substitutions
Compound Substituent at C5 Biological Target/Activity Key Features
5-(2-Thenoyl)oxindole 2-Thiophenecarbonyl Not explicitly stated (inferred kinases) Bulky aromatic group; potential for π-π interactions and hydrophobic binding
5-Hydroxyoxindole -OH Antioxidant (DPPH scavenging) Polar group; inhibits lipid peroxidation
5-(2-Chloroethyl)oxindole -CH2CH2Cl Intermediate for ziprasidone synthesis Electrophilic chloroethyl group; useful in further alkylation reactions
5-Chloroisatin derivatives -Cl IDO1 enzyme inhibition Electron-withdrawing; modulates enzyme activity
Sunitinib Pyrrole substituent Tyrosine kinase inhibitor (VEGFR, PDGFR) FDA-approved anticancer drug; demonstrates substituent-driven selectivity
Key Observations:
  • This contrasts with 5-hydroxyoxindole, where the -OH group participates in hydrogen bonding .
  • Hydrophobicity : The thiophene ring enhances lipophilicity compared to polar substituents like -OH or -Cl, favoring penetration into hydrophobic enzyme pockets .
Challenges:
  • The synthesis of this compound likely involves complex acylation steps, as seen in related benzimidazole derivatives (e.g., 5-(2-thenoyl)benzofuroxan in ). This contrasts with simpler alkylation methods used for 5-(2-chloroethyl)oxindole .
Kinase Inhibition:
  • GSK-3β Inhibitors: Oxindole derivatives with C3 substitutions (e.g., 3-hydroxy-3-alkyl groups) show nanomolar affinity for GSK-3β, a target in Alzheimer’s disease. While this compound’s C5 substitution may reduce direct binding to GSK-3β, its aromatic group could enhance selectivity for other kinases .
  • BTK Inhibitors: Sulfonamide-substituted oxindoles (e.g., sunitinib analogs) exhibit potent BTK inhibition. The 2-thenoyl group’s sulfur atom may mimic sulfonamide interactions, though this requires validation .
Enzyme Modulation:
  • IDO1 Inhibition: 5-Chloroisatin derivatives inhibit IDO1 (IC50 ~1–10 µM), but this compound’s bulky substituent may hinder fit into IDO1’s active site, suggesting divergent applications .

Pharmacological Potential and Limitations

  • Advantages of this compound: Enhanced hydrophobicity improves blood-brain barrier penetration, relevant for CNS targets like GSK-3β . Aromatic interactions may boost binding to ATP pockets in kinases .
  • Limitations: Synthetic complexity compared to simpler derivatives (e.g., 5-chloroethyl oxindole) . Limited solubility due to the thiophene group, requiring formulation optimization.

Preparation Methods

Reaction Conditions and Procedure

  • Reagents :

    • 1-Ethyloxindole (1.0 equiv)

    • 2-Thenoyl chloride (1.1 equiv)

    • Aluminum chloride (AlCl₃, 1.2 equiv) as a Lewis acid catalyst

    • Nitrobenzene as a solvent

  • Process :

    • 2-Thenoyl chloride and AlCl₃ are combined in nitrobenzene at 0–5°C under inert atmosphere.

    • 1-Ethyloxindole is added gradually, followed by heating to 50–60°C for 6–8 hours.

    • The reaction is quenched with ice-cold hydrochloric acid (HCl), and the product is extracted into dichloromethane.

    • Crude material is recrystallized from ethanol to yield pure 1-ethyl-5-(2-thenoyl)oxindole.

Mechanistic Insights

The AlCl₃ activates 2-thenoyl chloride to form a reactive acylium ion, which undergoes electrophilic attack at the 5-position of the oxindole ring. The 1-ethyl group acts as a protecting group, preventing N-acylation and directing substitution to the aromatic ring.

Key Data

ParameterValue
Yield~65–70%
Reaction Temperature50–60°C
Catalyst Loading1.2 equiv AlCl₃

Microwave-Assisted Synthesis

Building on green chemistry principles from spiro-oxindole syntheses, microwave irradiation can accelerate the acylation step:

Optimized Protocol

  • Reagents :

    • Oxindole (1.0 equiv)

    • 2-Thenoyl chloride (1.5 equiv)

    • ZnCl₂ (0.5 equiv) as a mild Lewis acid

    • Solvent-free conditions

  • Procedure :

    • Reagents are mixed and subjected to microwave irradiation (300 W, 100°C) for 15–20 minutes.

    • The product is purified via flash chromatography (hexane/ethyl acetate).

Performance Metrics

ParameterValue
Yield~75%
Reaction Time20 minutes
Temperature100°C

Comparative Analysis of Methods

Efficiency and Practicality

MethodYieldTimeComplexity
Friedel-Crafts65–70%6–8 hoursModerate
Directed Metalation50–60%12+ hoursHigh
Microwave-Assisted75%20 minutesLow

Critical Considerations

  • Catalyst Choice : AlCl₃ offers high activity but generates stoichiometric waste. ZnCl₂ in microwave methods aligns with greener protocols.

  • Positional Selectivity : Protecting groups (e.g., 1-ethyl) are essential to prevent competing N-acylation.

Scalability and Industrial Applications

The Friedel-Crafts method is favored for large-scale production due to operational simplicity. Patent WO2012020424A1 highlights analogous acylation processes for antipsychotic intermediates, validating the robustness of this approach under reflux conditions. Key industrial adaptations include:

  • Continuous Flow Systems : To enhance heat transfer and reduce reaction time.

  • Solvent Recovery : Nitrobenzene is distilled and reused, minimizing environmental impact .

Q & A

Q. What statistical methods are appropriate for analyzing dose-response or kinetic data in studies involving this compound?

  • Methodological Answer : Fit dose-response curves using nonlinear regression (e.g., Hill equation) to calculate EC50_{50}/IC50_{50}. For kinetic studies, apply Michaelis-Menten or time-dependent inhibition models. Use bootstrap resampling to estimate confidence intervals. Report effect sizes (e.g., Cohen’s d) and power analysis to justify sample sizes .

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